molecular formula C23H21FN6O3 B10879170 methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10879170
M. Wt: 448.4 g/mol
InChI Key: XDHFRHAWIADZPP-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a pyrazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl group and the triazole ring. Common reagents used in these reactions include fluorobenzene, triazole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at the fluorophenyl or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-1-(4-chlorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-1-(4-bromophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

The uniqueness of methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group and the triazole ring may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H21FN6O3

Molecular Weight

448.4 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[C-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C23H21FN6O3/c1-15(27-18-7-3-16(4-8-18)12-29-14-25-13-26-29)22-20(11-21(31)33-2)28-30(23(22)32)19-9-5-17(24)6-10-19/h3-10,13-14,28H,11-12H2,1-2H3

InChI Key

XDHFRHAWIADZPP-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)CN2C=NC=N2)C3=C(NN(C3=O)C4=CC=C(C=C4)F)CC(=O)OC

Origin of Product

United States

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